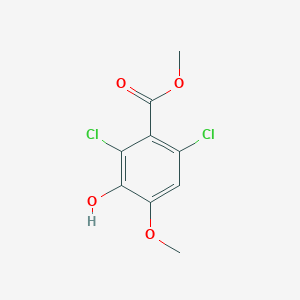

methyl 2,6-DICHLORO-3-HYDROXY-4-METHOXYBENZOATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H8Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate typically involves the chlorination of methyl 3-hydroxy-4-methoxybenzoate. The process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of substituted benzoates with various functional groups replacing the chlorine atoms.

Oxidation: Formation of methyl 2,6-dichloro-4-methoxybenzoate.

Reduction: Formation of methyl 3-hydroxy-4-methoxybenzoate.

Applications De Recherche Scientifique

Methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular processes by disrupting membrane integrity or altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2,4-dichloro-3-hydroxybenzoate

- Methyl 2,6-dichloro-4-hydroxybenzoate

- Methyl 3,5-dichloro-4-hydroxybenzoate

Uniqueness

Methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a methoxy group on the benzene ring differentiates it from other similar compounds, making it a valuable compound for targeted research and applications.

Activité Biologique

Methyl 2,6-Dichloro-3-Hydroxy-4-Methoxybenzoate is an organic compound notable for its diverse biological activities, particularly in agricultural applications as a pesticide and potential medicinal uses. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C10H8Cl2O4

- Molecular Weight : Approximately 221.04 g/mol

- Melting Point : 147-151 °C

- Boiling Point : 318.7 °C

The structural features include:

- Two chlorine atoms at the 2 and 6 positions,

- A hydroxyl group at the 3 position,

- A methoxy group at the 4 position.

These substitutions contribute to its unique biological activity compared to similar compounds (Table 1).

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-Hydroxy-4-Methoxybenzoate | Hydroxyl and methoxy groups at different positions | Lacks chlorine substituents |

| Methyl 2-Methoxy-3,6-Dichlorobenzoate | Two chlorine atoms but lacks hydroxyl group | Different substitution pattern |

| Methyl Salicylate | Hydroxyl and methoxy groups but no dichlorination | Widely used for anti-inflammatory properties |

Antifeedant Properties

One of the most significant biological activities of this compound is its role as an antifeedant against various herbivorous insects. Research indicates that this compound effectively disrupts feeding behavior, making it a candidate for sustainable pest management strategies in agriculture. Its effectiveness stems from its ability to interfere with the insect's sensory perception of food sources.

Antibacterial Activity

Studies have also highlighted the antibacterial properties of this compound. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting a bactericidal effect. For instance, in comparative studies, chlorinated compounds similar to this compound exhibited MIC values ranging from 12.5 µg/mL to higher concentrations depending on the bacterial strain tested .

Case Studies and Research Findings

- Pest Management Efficacy : A field study demonstrated that formulations containing this compound significantly reduced feeding damage in crops susceptible to specific insect pests. This study provided empirical evidence supporting its use as an environmentally friendly pesticide alternative.

- Antibacterial Screening : In a laboratory setting, this compound was screened against various bacterial strains. Results indicated that it had comparable efficacy to established antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values around 22.3 µg/mL .

The biological activity of this compound can be attributed to:

- Disruption of Insect Feeding : The compound alters the perception of food stimuli in insects, leading to reduced feeding rates.

- Bactericidal Action : It is believed to disrupt bacterial cell membranes or inhibit critical enzymatic processes necessary for bacterial survival.

Propriétés

IUPAC Name |

methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-5-3-4(10)6(9(13)15-2)7(11)8(5)12/h3,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJKHBNFGCNAEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1O)Cl)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.